2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid
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Overview
Description
2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a chloro group and an indole sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride under basic conditions to form the indole sulfonyl intermediate. This intermediate is then reacted with 2-chloro-5-bromobenzoic acid in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields oxindole derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted benzoic acids .
Scientific Research Applications
2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(2,3-dihydro-1H-indole-1-sulfonyl)benzoic acid: Unique due to its specific substitution pattern and combination of functional groups.
5-chloro-2,3-dihydro-1H-indole-1-sulfonylbenzoic acid: Similar structure but different substitution pattern.
2-chloro-5-(1H-indole-1-sulfonyl)benzoic acid: Lacks the dihydro component, leading to different reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its combination of a chloro-substituted benzoic acid with an indole sulfonyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12ClNO4S |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-6-5-11(9-12(13)15(18)19)22(20,21)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
DUMZYNZJPHZSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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